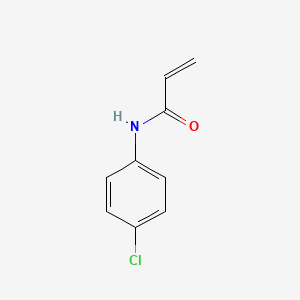

N-(4-Chlorophenyl)acrylamide

Vue d'ensemble

Description

- Son nom IUPAC est N-(4-chlorophényl)acrylamide.

- Le composé est constitué d'un groupe chlorophényle attaché à une partie acrylamide.

- Il se présente généralement sous forme solide ou liquide et est scellé dans un stockage sec à température ambiante .

N-(4-chlorophényl)acrylamide : est un composé organique avec une masse molaire de 181,62 g/mol.

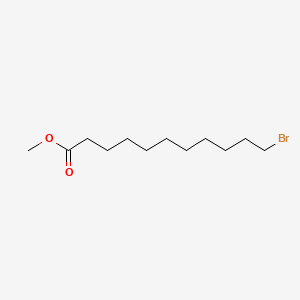

Méthodes De Préparation

Voies de synthèse : La synthèse de la N-(4-chlorophényl)acrylamide implique la réaction entre la 4-chloroaniline et le chlorure d'acryloyle.

Conditions de réaction : La réaction est généralement effectuée dans un solvant organique (tel que le dichlorométhane ou le toluène) avec une base (telle que la triéthylamine) comme catalyseur.

Production industrielle : Bien qu'il n'y ait pas d'informations détaillées sur la production industrielle à grande échelle, la synthèse à l'échelle du laboratoire est bien documentée.

Analyse Des Réactions Chimiques

Réactivité : La N-(4-chlorophényl)acrylamide peut subir diverses réactions, notamment

Réactifs et conditions courants : Les réactifs et les conditions spécifiques dépendent du type de réaction souhaité.

Produits majeurs : Les produits formés varient en fonction de la réaction spécifique, mais les dérivés substitués de la N-(4-chlorophényl)acrylamide sont courants.

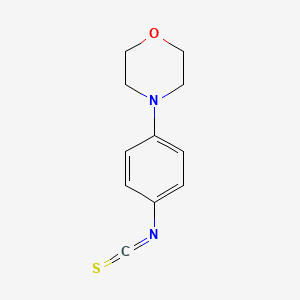

Applications de la recherche scientifique

Chimie : Utilisé comme bloc de construction en synthèse organique.

Biologie : Investigué pour ses activités biologiques potentielles (par exemple, antimicrobien, antitumoral).

Médecine : Recherche sur ses propriétés pharmacologiques et son développement potentiel de médicaments.

Industrie : Informations limitées, mais il peut trouver des applications dans les produits chimiques ou les matériaux spécialisés.

Mécanisme d'action

- Le mécanisme exact par lequel la N-(4-chlorophényl)acrylamide exerce ses effets reste un domaine d'étude.

- Il interagit probablement avec des cibles moléculaires ou des voies spécifiques, mais des recherches supplémentaires sont nécessaires pour élucider ces mécanismes.

Applications De Recherche Scientifique

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activities (e.g., antimicrobial, antitumor).

Medicine: Research on its pharmacological properties and potential drug development.

Industry: Limited information, but it may find applications in specialty chemicals or materials.

Mécanisme D'action

- The exact mechanism by which N-(4-chlorophenyl)acrylamide exerts its effects remains an area of study.

- It likely interacts with specific molecular targets or pathways, but further research is needed to elucidate these mechanisms.

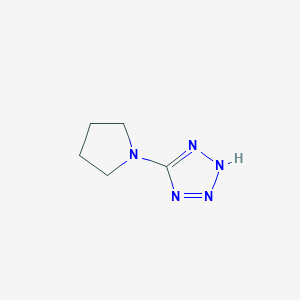

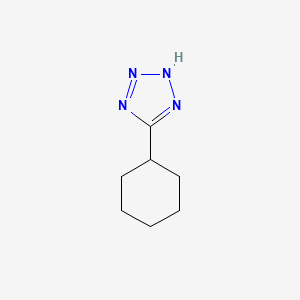

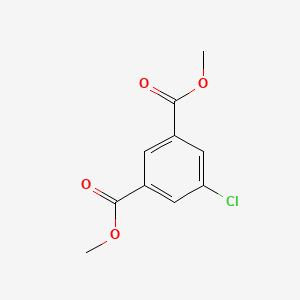

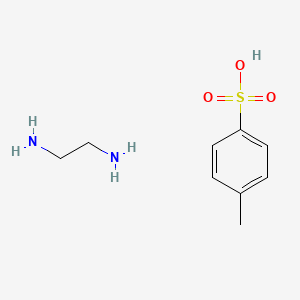

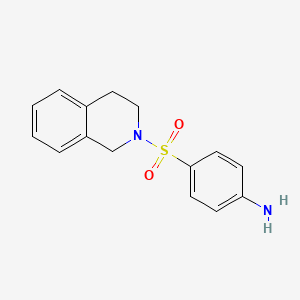

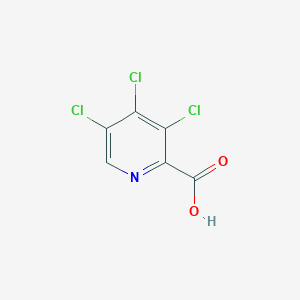

Comparaison Avec Des Composés Similaires

Composés similaires : Autres dérivés de l'acrylamide ou composés substitués par des phényles.

Unicité : Mettez en évidence son motif de substitution chlorophényle spécifique et ses propriétés distinctes par rapport aux composés apparentés.

Si vous avez besoin d'informations supplémentaires ou si vous avez des questions spécifiques, n'hésitez pas à les poser

Propriétés

IUPAC Name |

N-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPAGMKWFWQECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280790 | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-48-5 | |

| Record name | N-(4-Chlorophenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 18608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5453-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-(4-Chlorophenyl)acrylamide?

A1: this compound (C16H14ClNO) features an acrylamide unit connected to a benzene ring and a phenyl ring. The acrylamide unit maintains a planar conformation, forming dihedral angles of 80.06° and 68.91° with the benzene and phenyl rings, respectively []. These structural features can influence the compound's interactions with other molecules and potentially impact its activity.

Q2: How does this compound impact material properties?

A2: this compound and its polymers show potential as compatibilizers in material science. For example, Polyacrylonitrile, derived from acrylonitrile, demonstrated promising results in enhancing the compatibility of a 50/50 blend of Natural Rubber (NR) and Ethylene Propylene Diene Monomer (EPDM) rubber []. This finding suggests that this compound derivatives might hold value in improving the properties of polymer blends. Further research could explore the potential of this compound-based polymers in various material applications.

Q3: Is there evidence of biological activity associated with this compound?

A3: While research on this compound itself is limited, studies on structurally similar chalcone derivatives offer insights into potential bioactivity. These chalcones, containing a 3(4-Methoxyphenyl)-N(4-Chlorophenyl)acrylamide backbone, exhibited promising antibacterial activity in silico against Escherichia coli and Bacillus subtilis []. The binding interactions with key amino acids in bacterial proteins suggest that structural analogs like this compound might possess unexplored antimicrobial potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.